![molecular formula C11H13BrN4O2S2 B2894093 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-58-2](/img/structure/B2894093.png)
4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a chemical compound known for its versatile applications in medicinal chemistry and organic synthesis. This compound features a bromobenzene ring and a triazole ring, making it highly functional for various chemical reactions and potential biological activities. The presence of a sulfonamide group further enhances its solubility and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide can be achieved through multi-step organic reactions Commonly, the process begins with the bromination of benzene derivatives to introduce the bromo group Subsequent steps involve the formation of the triazole ring via cyclization reactions with appropriate precursors, such as methylthiourea and acyl hydrazides
Industrial Production Methods
On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This typically involves controlling temperature, pressure, and the use of catalysts to facilitate each step of the synthesis. Solvent choice and purification methods, such as recrystallization or chromatography, are crucial to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the sulfur or methyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: The bromine atom can be involved in reductive elimination reactions, converting it into a hydrogen atom.
Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is used in multiple research fields:
Chemistry: As a building block for synthesizing complex organic molecules due to its reactivity.
Biology: Investigated for its potential interactions with enzymes and proteins, influencing various biological pathways.
Medicine: Potential pharmacophore in drug design, especially in developing antifungal, antibacterial, or anticancer agents.
Industry: Used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: Primarily interacts with enzymes and proteins that contain nucleophilic sites, forming stable complexes.
Pathways Involved: Can inhibit or activate biological pathways depending on the target it interacts with, such as metabolic enzymes or signal transduction proteins.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-{[4-methyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonyl chloride
Uniqueness
4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide stands out due to the presence of the bromine atom, which imparts higher reactivity in substitution reactions compared to compounds with other halogens like chlorine. This makes it particularly useful in synthesizing derivatives with enhanced biological activity or specificity.
Hope this detailed dive into this compound has you buzzing with knowledge! What sparked your interest in this compound?
Properties
IUPAC Name |
4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERLINMVPFLBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

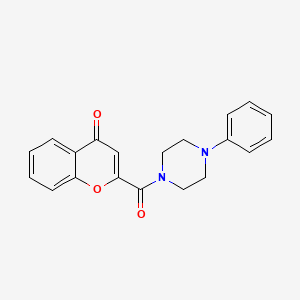
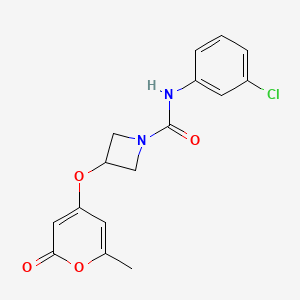

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)
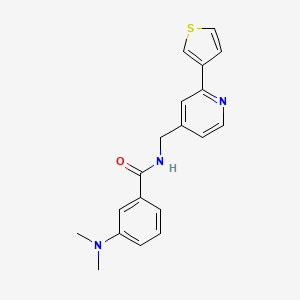
![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

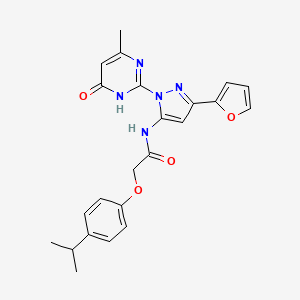
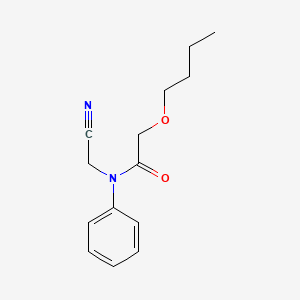
![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)
